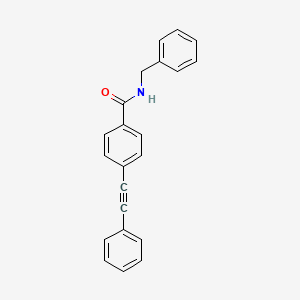
N-benzyl-4-(phenylethynyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(phenylethynyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group and a phenylethynyl group attached to the benzamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(phenylethynyl)benzamide typically involves the reaction of 4-(phenylethynyl)benzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-(phenylethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form benzylamines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-benzyl-4-(phenylethynyl)benzylamine.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Applications De Recherche Scientifique
N-benzyl-4-(phenylethynyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(phenylethynyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, its role as an amyloid-beta aggregation inhibitor suggests that it may interact with amyloid precursor proteins and prevent their aggregation into neurotoxic forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylbenzamide: Lacks the phenylethynyl group but shares the benzamide and benzyl moieties.
N-phenethylbenzamide: Contains a phenethyl group instead of a benzyl group.
N-benzyloxybenzamide: Features a benzyloxy group in place of the benzyl group.
Uniqueness
N-benzyl-4-(phenylethynyl)benzamide is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in π-π interactions and provides additional sites for chemical modification, making it a versatile molecule for various applications.
Propriétés
IUPAC Name |
N-benzyl-4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22(23-17-20-9-5-2-6-10-20)21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16H,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBGKHRMQFASIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5963675.png)
![5-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-1-propan-2-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B5963700.png)
![2-(2-Methylimidazo[1,2-a]pyridin-4-ium-1-yl)-1-phenylethanone;bromide](/img/structure/B5963704.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5963716.png)

![3-(3-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5963719.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B5963725.png)

![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)
![1-[(4-bromophenyl)sulfonyl]-N'-(1-methylethylidene)-4-piperidinecarbohydrazide](/img/structure/B5963746.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5963750.png)
![6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5963753.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
